Brevinin-2CE
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTSKKSMLLFFFLGTISLSLCQ |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Brevinin 2ce
Primary Amino Acid Sequence Analysis and Related Peptides
The primary structure of Brevinin-2CE consists of a specific sequence of amino acids. novoprolabs.com The brevinin-2 (B1175259) family of peptides, to which this compound belongs, is characterized by a low degree of structural similarity among its members, though some conserved residues are present. researchgate.net Members of this family have been identified in various frog species and are often referred to by different names, such as rugosin, gaegurin, and nigrocin. researchgate.net
Brevinin-2 related peptides (B2RPs) share sequence similarity with Brevinin-2 peptides but may lack certain structural features, such as the C-terminal heptapeptide (B1575542) domain. nih.gov One such related peptide, first isolated from the mink frog Lithobates septentrionalis, has a 21-amino-acid sequence and demonstrates broad-spectrum antimicrobial activity. nih.govnih.govuniprot.org
| Peptide | Amino Acid Sequence | Source Organism |
|---|---|---|
| This compound | FTSKKSMLLFFFLGTISLSLCQ | Rana chensinensis (Chinese brown frog) novoprolabs.com |
| Brevinin-2-related peptide (B2RP) | GIWDTIKSMGKVFAGKILQNL-NH2 | Lithobates septentrionalis (Mink frog) nih.gov |
Secondary and Tertiary Structural Features
The function of antimicrobial peptides is largely dictated by their three-dimensional structure. nih.gov this compound, like many other antimicrobial peptides, does not have a well-defined secondary structure in aqueous solutions but can fold into specific conformations in membrane-like environments. nih.govresearchgate.net
Alpha-Helical Conformation and Amphipathicity
In membrane-mimetic environments, such as in the presence of 50% trifluoroethanol (TFE), this compound adopts an amphipathic α-helical structure. nih.govnih.gov This means the peptide helix has a hydrophobic face, which interacts with the lipid core of the membrane, and a hydrophilic face, which remains exposed to the aqueous environment. researchgate.net This amphipathic nature is a common feature of many antimicrobial peptides and is crucial for their ability to interact with and disrupt microbial membranes. researchgate.netimrpress.com The presence of cationic (positively charged) amino acids facilitates the initial interaction with the negatively charged bacterial membranes. nih.gov
Significance of the C-Terminal "Rana-box" Motif
A characteristic feature of many peptides in the brevinin superfamily is the "Rana-box," a C-terminal cyclic heptapeptide domain formed by a disulfide bridge between two cysteine residues. nih.govnih.gov This motif was initially thought to be essential for the antimicrobial activity of these peptides. nih.gov However, the discovery of naturally occurring brevinin peptides lacking this C-terminal cyclic domain, including some brevinin-2 related peptides, has challenged this hypothesis. nih.govnih.gov These truncated peptides, which often have a C-terminally amidated residue instead, still exhibit antimicrobial activity. nih.gov In some cases, removal of the Rana-box has even been shown to enhance the antimicrobial properties of the peptide. nih.gov
Computational Modeling and Structural Prediction Methodologies for this compound
Computational methods are increasingly used to predict the three-dimensional structures of proteins and peptides. alliedacademies.orgmdpi.com These approaches, which include homology modeling, threading, and ab initio methods, can provide valuable insights into the structure-function relationships of peptides like this compound. alliedacademies.org
For this compound and its analogues, computational tools such as Pep-fold3 and Heliquest can be used to predict secondary structures and construct helical wheel projections. nih.gov The trRosetta algorithm, a deep-learning method, is another powerful tool for accurate protein structure prediction. bakerlab.org These computational models, often validated by experimental techniques like circular dichroism, help in the rational design of peptide analogues with potentially improved activity. nih.govresearchgate.net Three-dimensional models of this compound and its various analogues have been generated to understand the impact of modifications on their structure. researchgate.net
Conformational Dynamics and Stability in Membrane-Mimetic Environments
The interaction of this compound with membranes is a dynamic process. In an aqueous environment, the peptide is largely unstructured. nih.govresearchgate.net However, upon encountering a membrane-mimetic environment, it undergoes a conformational change to form a stable α-helical structure. nih.govnih.gov This transition is crucial for its biological activity.
Studies using techniques like circular dichroism (CD) spectroscopy have shown that in an aqueous solution, brevinin peptides exist predominantly as a random coil. nih.gov In the presence of membrane-mimetic solvents like TFE or micelles, they fold into an α-helix. nih.govresearchgate.netnih.gov Molecular dynamics simulations can further reveal that the helical segments of these peptides lie parallel to the micelle surface, with their hydrophobic residues oriented towards the core and hydrophilic residues facing outwards. researchgate.net This dynamic behavior allows the peptide to effectively interact with and disrupt the microbial membrane. biorxiv.org The stability of this helical conformation within the membrane is a key determinant of the peptide's antimicrobial potency.
Biosynthetic Pathways and Genetic Regulation of Brevinin 2ce
Molecular Cloning of Brevinin-2CE Prepropeptide Genes
The genetic blueprint for this compound was elucidated through the molecular cloning of its corresponding gene from a cDNA library constructed from the skin of Rana chensinensis. nih.govbioone.org This process allowed for the identification and sequencing of multiple prepropeptide cDNAs, including the one encoding this compound. nih.gov
The cloned gene encodes a precursor protein, named Preprothis compound. Analysis of the full-length cDNA reveals a precursor that is 78 amino acids long. uniprot.org This prepropeptide has a characteristic tripartite structure common to many amphibian antimicrobial peptides: uniprot.orgoup.comtandfonline.com
An N-terminal signal peptide sequence (residues 1-22).
An acidic spacer or propeptide region.
The C-terminal mature this compound peptide sequence.
The signal peptide directs the nascent protein into the secretory pathway within the dermal glands, while the acidic propeptide is believed to play a role in the correct folding and stabilization of the precursor, preventing the cytotoxic mature peptide from being active until it is secreted. nih.govgoogle.com
| Region | Position | Amino Acid Sequence |
| Signal Peptide | 1-22 | MFTSKKSMLLFFFLGTISLSLC |
| Propeptide & Mature Peptide | 23-78 | QEEERGADEDEVVEEEVKRGLLSVFKGVLKTAGKNVAKNVAGSLLDQLKCKISGGC |
| Data derived from the UniProt database, Accession F1AEM3. uniprot.org |
Mechanisms of Peptide Expression and Processing in Amphibian Dermal Glands
The expression of this compound is confined to specialized granular glands within the frog's skin. imrpress.com Following transcription of the gene and translation into the prepropeptide, the precursor undergoes a series of post-translational modifications to yield the final, active peptide. researchgate.net
The process begins with the translocation of the prepropeptide into the endoplasmic reticulum, guided by the N-terminal signal peptide. This signal sequence is then cleaved off. The resulting propeptide is transported through the Golgi apparatus and packaged into secretory granules. researchgate.net
Within these granules, specific enzymes known as prohormone convertases recognize and cleave the propeptide at specific sites. nih.gov In many amphibian peptide precursors, this cleavage occurs at a dibasic Lysyl-Arginine (Lys-Arg or KR) site immediately preceding the mature peptide sequence. nih.govgoogle.com For Preprothis compound, a Lys-Arg (KR) sequence at positions 40-41 serves as this cleavage signal, releasing the mature peptide. uniprot.org
A crucial final modification for many Brevinin family members is the formation of an intramolecular disulfide bond between two cysteine residues located near the C-terminus. nih.gov In this compound, these are found at positions 72 and 77 of the precursor, forming a cyclic domain often referred to as the "Rana box". researchgate.netuniprot.org This structural feature is important for the peptide's biological activity. Some amphibian peptides also undergo C-terminal amidation, a modification that can enhance stability and activity, though this is not explicitly detailed for this compound. nih.govnih.gov
| Modification Step | Description | Location in Precursor |
| Signal Peptide Cleavage | Removal of the N-terminal signal sequence. | After residue 22 |
| Proteolytic Cleavage | Excision of the mature peptide from the propeptide by convertases. | At Lys-Arg (KR) site (residues 40-41) |
| Disulfide Bond Formation | Creation of a covalent bond between two cysteine residues. | Between Cys-72 and Cys-77 |
| Processing steps are inferred from the precursor sequence and established mechanisms for amphibian antimicrobial peptides. uniprot.orgnih.govresearchgate.net |
Comparative Genomics of this compound and Related Peptide Precursors
Genomic analysis of the gene encoding a closely related peptide, Brevinin-2CE3, in Rana chensinensis reveals a conserved genomic organization. researchgate.netnih.gov The gene consists of three exons separated by two large introns. researchgate.netnih.gov This exon-intron structure is a hallmark of many amphibian antimicrobial peptide genes, where the first exon typically encodes the 5' untranslated region, the second exon encodes the signal peptide and the acidic pro-region, and the third exon encodes the mature peptide and the 3' untranslated region. imrpress.com
Comparison of the Preprothis compound amino acid sequence with other Brevinin-2 (B1175259) family precursors from different frog species highlights a pattern of conserved architecture alongside high sequence variability. mdpi.comresearchgate.net
Conserved Precursor Structure: Most precursors share the tripartite organization of a signal peptide, an acidic spacer, and a mature peptide domain. oup.comnih.gov The signal peptide and acidic regions often show higher sequence conservation across different species compared to the mature peptide region. mdpi.com
Variable Mature Peptide Sequence: The amino acid sequence of the mature peptide, which dictates the specific antimicrobial activity, is highly variable among different Brevinin-2 family members. mdpi.comresearchgate.net This diversity is thought to be a result of accelerated evolution, allowing frogs to adapt their chemical defenses to a wide range of microbial threats.
The "Rana Box": While the C-terminal disulfide-bridged loop (Cys-Lys-...-Cys) is a characteristic feature of many Brevinin-2 peptides, its exact amino acid composition can vary, and some related peptides lack this feature entirely. researchgate.netnih.gov
This genomic and precursor-level comparison underscores that while the fundamental mechanism of producing these defense peptides is conserved, the final active molecule is subject to significant evolutionary diversification. mdpi.com
| Peptide Precursor | Species of Origin | Key Features Comparison to Preprothis compound |
| Preprothis compound | Rana chensinensis | Reference sequence. |
| Brevinin-2MP Precursor | Microhyla pulchra | Highly similar precursor structure (signal peptide, acidic domain, mature peptide). Also possesses a KR cleavage site. nih.gov |
| Brevinin-2GHk Precursor | Sylvirana guentheri | Shares the typical topological structure but shows significant divergence in the mature peptide amino acid sequence. mdpi.com |
| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | Lacks the C-terminal "Rana box" disulfide bridge found in this compound. nih.gov |
| Comparative data sourced from multiple studies on Brevinin family peptides. |
Mechanistic Investigations of Brevinin 2ce Bioactivity at the Cellular Level
Interaction with Bacterial Cellular Membranes
The initial and primary mode of action for Brevinin-2CE involves direct interaction with the bacterial cellular membrane, leading to a cascade of disruptive events. nih.govnih.gov This interaction is facilitated by the peptide's amphipathic nature and positive charge, which promotes binding to the negatively charged components of bacterial membranes. nih.govimrpress.com
Pore Formation Mechanisms and Membrane Permeabilization
This compound is understood to compromise bacterial integrity by forming pores in the cellular membrane, which significantly increases its permeability. nih.govresearchgate.net This action is characteristic of many antimicrobial peptides (AMPs), which disrupt the phospholipid bilayer of target membranes. nih.gov The formation of these pores allows for the leakage of essential intracellular contents and the influx of external substances, ultimately leading to cell death. nih.govnih.gov While the precise architecture of the pores formed by this compound is a subject of ongoing research, the "barrel-stave" and "carpet-like" models are two predominant theories explaining how amphipathic α-helical peptides like Brevinins interact with and disrupt membranes. nih.gov The increased membrane permeability caused by this compound not only directly harms the bacterium but can also act synergistically with other antimicrobial agents, allowing them to enter the cell more efficiently. nih.gov
Morphological Alterations of Bacterial Surfaces
Direct visualization of bacterial surfaces after exposure to this compound and its analogs has confirmed significant morphological changes. researchgate.netresearchgate.net Studies using atomic force microscopy have shown that these peptides cause obvious alterations to the bacterial surface, providing physical evidence of membrane disruption. researchgate.netresearchgate.net These changes are consistent with the proposed mechanisms of membrane permeabilization and pore formation, underscoring the peptide's potent effect on the physical structure of the bacterial cell envelope. researchgate.netresearchgate.net
Intracellular Target Modulation in Prokaryotic Systems
Beyond its well-documented effects on the cell membrane, evidence suggests that this compound can also translocate into the bacterial cytoplasm and interact with intracellular components. mdpi.commdpi.com This dual-action mechanism, targeting both the membrane and internal processes, contributes to its broad-spectrum antibacterial activity. imrpress.commdpi.com
Effects on Essential Cellular Processes and Metabolic Pathways
Once inside the bacterial cell, this compound can interfere with vital cellular functions. mdpi.commdpi.com While the specific intracellular targets of this compound are still being fully elucidated, AMPs in general are known to inhibit nucleic acid and protein synthesis, as well as disrupt enzymatic activities. mdpi.com This interference with essential metabolic pathways can lead to the accumulation of toxic byproducts or the depletion of necessary substrates, ultimately resulting in cell death. mdpi.com For instance, exposure of Escherichia coli to this compound has been shown to cause substantial changes in the transcription of genes involved in sugar metabolism, energy metabolism, and protein synthesis. nih.gov
Transcriptomic Analysis of Bacterial Stress Responses to this compound Exposure
Transcriptomic studies have provided significant insights into how bacteria respond to the stress induced by this compound. In E. coli, exposure to sub-lethal concentrations of the peptide leads to significant changes in the expression of numerous genes. nih.govfigshare.com Analysis of the bacterial transcriptome reveals a coordinated stress response, with the upregulation of genes involved in transport, signal transduction, and defense mechanisms. nih.gov Notably, genes associated with the bacterial stress response, such as those in the Csp (cold shock protein) family, are implicated in managing the cellular damage caused by such external assaults. researchgate.net
Modulation of Efflux Pump Systems by this compound and Co-Agents
A critical aspect of bacterial defense against antimicrobial agents is the action of efflux pumps, which actively expel harmful substances from the cell. researchgate.netnih.gov Research has shown a significant interplay between this compound and these efflux systems.
Transcriptomic analysis of E. coli exposed to this compound revealed increased expression of genes encoding for efflux pump proteins, specifically acrZ and sugE. nih.govfigshare.comnih.gov This upregulation suggests that the bacteria attempt to counteract the peptide's effects by pumping it out of the cell. nih.gov
The crucial role of these efflux pumps in mediating tolerance to this compound was confirmed through gene knockout experiments. nih.govfigshare.com Deletion of acrZ and sugE in E. coli resulted in a twofold and fourfold increased sensitivity to this compound, respectively. nih.govfigshare.comnih.gov This demonstrates that the AcrAB-TolC and SugE efflux pumps are directly involved in reducing the intracellular concentration and efficacy of the peptide. nih.gov
These findings have led to investigations into the synergistic effects of this compound with efflux pump inhibitors (EPIs). The combination of this compound with the EPI chlorpromazine (B137089) (CPZ) was found to significantly increase the susceptibility of E. coli to the peptide. researchgate.netnih.govfigshare.com This synergistic effect highlights a promising strategy to combat bacterial resistance, where the EPI blocks the efflux pump, thereby allowing this compound to accumulate within the cell and exert its antimicrobial effects more potently. nih.govplos.org Similar synergistic effects have been observed when combining this compound with conventional antibiotics, further underscoring its potential in combination therapies against multidrug-resistant bacteria. nih.govmdpi.com
Table 1: Genes in E. coli with Altered Expression in Response to this compound
| Gene | Function | Change in Expression | Reference |
|---|---|---|---|
| acrZ | Component of AcrAB-TolC efflux pump | Upregulated | nih.govnih.gov |
| sugE | Small multidrug resistance efflux pump | Upregulated | nih.govnih.gov |
| ecnB | Protein of unknown function | Upregulated | nih.gov |
| yicR | Putative transport protein | Upregulated | nih.gov |
| mraY | Phospho-N-acetylmuramoyl-pentapeptide-transferase | Upregulated | nih.gov |
| UphA | Putative transport protein | Upregulated | nih.gov |
| cspE | Cold shock-like protein E | Upregulated | nih.gov |
| bsmA | Putative stress-induced protein | Upregulated | nih.gov |
| srlE | SrlE family protein | Downregulated | nih.gov |
| uspA | Universal stress protein A | Downregulated | nih.gov |
| ihfA | Integration host factor subunit alpha | Contradictory | nih.gov |
| frdD | Fumarate reductase subunit D | Contradictory | nih.gov |
| exbD | Biopolymer transport protein ExbD | Contradictory | nih.gov |
Mechanisms of Action in Anti-Cancer Cellular Models
The anti-cancer potential of this compound and related peptides within the Brevinin-2 (B1175259) superfamily is a subject of growing scientific interest. While detailed mechanistic studies on this compound itself are emerging, a significant body of research on the highly homologous peptide, Brevinin-2R, provides a robust framework for understanding the potential mechanisms through which this compound may exert its bioactivity against malignant cells. These peptides appear to trigger cancer cell death through a multi-faceted approach that involves the induction of specific programmed cell death pathways and the disruption of critical subcellular organelles and metabolic processes.
Induction of Programmed Cell Death Pathways in Malignant Cells
Research into the Brevinin-2 superfamily, particularly Brevinin-2R, indicates that these peptides can induce a form of programmed cell death in cancer cells that diverges from classical apoptosis. nih.govnih.gov This cell death mechanism is characterized by its independence from caspases, a family of proteases that are central to the conventional apoptotic pathway. nih.govnih.gov
Studies have demonstrated that treatment of various cancer cell lines, including Jurkat (T-cell leukemia) and MCF-7 (breast adenocarcinoma), with Brevinin-2R leads to cell death that cannot be effectively blocked by broad-spectrum caspase inhibitors. nih.gov Furthermore, the activation of key executioner caspases, such as caspase-3, -8, and -9, is not detected in cells undergoing Brevinin-2R-induced death. nih.gov This suggests that the peptide engages a caspase-independent cell death pathway.
The cell death process initiated by Brevinin-2R appears to involve a complex interplay between lysosomes and mitochondria, often referred to as the lysosomal-mitochondrial death pathway. nih.govnih.gov Evidence suggests that Brevinin-2R can interact with and permeabilize lysosomal membranes. nih.govnih.gov This disruption is thought to be a critical event, as inhibitors of lysosomal membrane permeabilization and specific lysosomal proteases, such as cathepsin-B and cathepsin-L, have been shown to prevent cell death induced by Brevinin-2R. nih.govnih.gov
Moreover, upon treatment with Brevinin-2R, cancer cells exhibit features of autophagy-like cell death, including the formation of autophagosomes. nih.govnih.gov This indicates that the peptide may trigger a self-degradative process within the cancer cells, contributing to their demise. The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein BNIP3 have been identified as key regulators in this process. Overexpression of Bcl-2 or inhibition of BNIP3 has been shown to confer significant resistance to Brevinin-2R-induced cell death, underscoring the central role of the mitochondrial pathway in this unique form of programmed cell death. nih.govnih.gov
In contrast, other members of the broader brevinin family, like Brevinin-1RL1, have been shown to induce both apoptosis and necrosis in a caspase-dependent manner, highlighting the diversity of mechanisms within the superfamily. mdpi.com
Table 1: Effects of Brevinin-2R on Programmed Cell Death Pathways in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Citations |
|---|---|---|---|
| Jurkat | T-cell leukemia | Caspase-independent cell death; Bcl-2 overexpression provides resistance. | nih.govnih.gov |
| MCF-7 | Breast adenocarcinoma | Caspase-independent cell death; Bcl-2 overexpression provides resistance. | nih.govnih.gov |
| BJAB | B-cell lymphoma | Cytotoxic effects observed. | nih.govnih.gov |
| A549 | Lung carcinoma | Cytotoxic effects observed. | nih.govnih.gov |
| L929 | Fibrosarcoma | Resistance observed with a dominant-negative mutant of BNIP3. | nih.govnih.gov |
Subcellular Organelle Dysfunction and Energy Metabolism Perturbations
A primary target of the Brevinin-2 superfamily in cancer cells appears to be the mitochondria, leading to significant organelle dysfunction and a catastrophic disruption of cellular energy metabolism. nih.govnih.gov This is a key aspect of their anti-cancer activity and is intrinsically linked to the induction of programmed cell death.
One of the earliest and most consistent effects observed following treatment with Brevinin-2R is a marked decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The loss of ΔΨm is a critical indicator of mitochondrial damage and dysfunction. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to counteract this decrease in ΔΨm, further solidifying the link between the peptide's action and mitochondrial integrity. nih.gov
Concurrent with the disruption of the mitochondrial membrane potential is a significant increase in the production of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress and cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death. nih.gov The generation of ROS appears to be an early event in Brevinin-2R-induced cell death. nih.gov
The profound mitochondrial dysfunction caused by these peptides leads to a severe perturbation of cellular energy metabolism. A rapid and substantial decrease in total cellular ATP levels is a hallmark of Brevinin-2R's cytotoxic effect. nih.govnih.gov This energy crisis, coupled with the other cellular insults, creates an environment that is incompatible with cell survival. The preferential cytotoxicity of Brevinin-2R towards malignant cells compared to normal primary cells suggests that these peptides may exploit the altered metabolic and membrane properties of cancer cells. nih.govnih.gov
Table 2: Impact of Brevinin-2R on Subcellular Organelles and Energy Metabolism in Cancer Cells
| Parameter | Cancer Cell Line(s) | Observed Effect | Citations |
|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Jurkat | Decrease | nih.govnih.gov |
| Reactive Oxygen Species (ROS) Production | L929, Jurkat, MCF-7 | Increase | nih.govnih.gov |
| Total Cellular ATP Content | General observation | Decrease | nih.govnih.gov |
Structure Activity Relationship Sar Studies and Analog Design for Brevinin 2ce
Influence of Amino Acid Composition and Sequence Variations on Functional Efficacy
The amino acid sequence of Brevinin-2CE is the primary determinant of its antimicrobial efficacy. Alterations in the amino acid composition can have a profound impact on its activity. For instance, studies on brevinin-1 (B586460) peptides, a related family, have shown that changes in the amino acid constitution of the C-terminal loop domain significantly affect their biological activity. mdpi.com Similarly, for this compound, specific amino acid substitutions have been explored to enhance its function.
The introduction of cationic amino acids like lysine (B10760008) (Lys) and arginine (Arg) can enhance the electrostatic interactions with negatively charged bacterial membranes. mdpi.com Conversely, incorporating hydrophobic amino acids such as tryptophan (Trp) can improve the peptide's ability to bind to and disrupt the lipid bilayers of these membranes. mdpi.com Research has shown that the N-terminus of brevinin-2 (B1175259) peptides is largely responsible for their antimicrobial action. researchgate.net The specific arrangement and type of amino acids in this region are therefore critical.
A notable feature of many brevinin-2 peptides is the "Rana box," a conserved cyclic disulfide loop at the C-terminus. researchgate.net However, studies have indicated that this motif does not significantly affect the antimicrobial activity of this compound, though it may influence its hemolytic activity. researchgate.netresearchgate.net This suggests that the core antimicrobial function resides in the linear portion of the peptide.
Role of Net Charge, Hydrophobicity, and Alpha-Helicity in Bioactivity
The bioactivity of this compound and its analogs is governed by a delicate interplay of several physicochemical properties, including net positive charge, hydrophobicity, and the propensity to form an alpha-helical structure. researchgate.net
Net Charge: A higher net positive charge generally leads to enhanced antimicrobial activity by facilitating the initial electrostatic attraction to the anionic surfaces of bacterial membranes. researchgate.net However, an excessively high net charge can also increase toxicity to host cells. The distribution and number of positive charges are crucial for the selective targeting of bacterial membranes. nih.gov
Hydrophobicity: A sufficient level of hydrophobicity is essential for the peptide to partition into and disrupt the bacterial membrane. researchgate.net It is generally accepted that increasing the hydrophobicity of the non-polar face of amphipathic α-helical antimicrobial peptides can lead to increased hemolytic activity. researchgate.net Therefore, an optimal balance of hydrophobicity is required to maximize antimicrobial potency while minimizing toxicity.
Alpha-Helicity: this compound adopts an alpha-helical conformation in membrane-mimicking environments. researchgate.net This secondary structure is crucial for its function, as it positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, creating an amphipathic structure. This amphipathicity allows the peptide to interact with both the lipid and aqueous phases of the membrane, facilitating its insertion and disruptive action. researchgate.net Studies have shown that analogs with lower helicity exhibit decreased antimicrobial potency. researchgate.netresearchgate.net
These three structural parameters are interconnected, and modifying one will inevitably affect the others. researchgate.net Achieving the optimal balance is key to designing potent and selective this compound analogs.
Design and Chemical Synthesis of Modified this compound Analogs
The insights gained from SAR studies have guided the rational design and chemical synthesis of a variety of modified this compound analogs. researchgate.netresearchgate.netresearchgate.net These modifications aim to improve the peptide's therapeutic index by enhancing its antimicrobial activity and reducing its toxicity to host cells. Solid-phase peptide synthesis (SPPS) is a common method used for the chemical synthesis of these designed analogs. nih.gov
Truncation and Amino Acid Substitution Strategies
Two primary strategies employed in the design of this compound analogs are truncation and amino acid substitution. researchgate.netresearchgate.netresearchgate.net
Truncation: Since the N-terminal region of brevinin-2 is critical for its antimicrobial activity, researchers have designed truncated analogs that retain this active fragment while removing other parts of the peptide. researchgate.netnih.gov This can lead to smaller, more cost-effective peptides with potentially improved properties. For example, a series of N-terminal truncated analogs of this compound were designed to explore the minimal active sequence. researchgate.net
Amino Acid Substitution: This strategy involves replacing specific amino acids to modulate the peptide's net charge, hydrophobicity, and helicity. mdpi.comresearchgate.netresearchgate.net For instance, substituting negatively charged or neutral amino acids with cationic residues like lysine can increase the net positive charge and enhance antimicrobial activity. researchgate.netnih.gov Similarly, strategic substitutions can be made to optimize the hydrophobicity and amphipathicity of the peptide. researchgate.net
A study on a Brevinin-2-related peptide (B2RP) demonstrated that substituting Asp(4) with Lys increased cationicity without altering amphipathicity, resulting in a significant increase in potency against Escherichia coli, Staphylococcus aureus, and Candida albicans with no significant change in hemolytic activity. researchgate.net In contrast, substitutions that increased both amphipathicity and hydrophobicity led to a fivefold increase in hemolytic activity without improving antimicrobial potency. researchgate.net
Engineering for Enhanced Antimicrobial Potency and Specificity
The overarching goal of engineering this compound analogs is to boost their antimicrobial power and their ability to specifically target pathogens over host cells. mdpi.comresearchgate.netresearchgate.net This involves a careful balancing act of the physicochemical properties discussed earlier.
One successful example is the analog B2CE-N26V5K. researchgate.netresearchgate.net This analog, created through a combination of truncation and amino acid substitution, was identified as a potent and nontoxic peptide. researchgate.net In contrast, another analog, B2CE-N26-N16WA18KG23K, which had increased cationicity and hydrophobicity, did not show improved antibacterial activity but did exhibit higher hemolytic activity. researchgate.netresearchgate.net This highlights the complexity of designing effective and safe AMPs.
The introduction of D-amino acids is another strategy used to enhance the stability of peptides against proteolytic degradation, which can improve their therapeutic efficacy. nih.gov Furthermore, increasing the number of lysine and arginine residues can enhance the electrostatic interactions with bacterial membranes, while the introduction of tryptophan can improve binding to the lipid bilayer. mdpi.com
Biophysical Characterization of Designed this compound Analogs
A crucial step in the development of new this compound analogs is their biophysical characterization. researchgate.net This involves using various analytical techniques to understand their structural and functional properties. Techniques such as circular dichroism (CD) spectroscopy are used to determine the secondary structure of the peptides, including their alpha-helical content, in different environments. researchgate.net
Further biophysical studies can include techniques like fluorescence spectroscopy and isothermal titration calorimetry to analyze peptide-membrane interactions and determine binding affinities. cnr.it Understanding these biophysical properties is essential for correlating the structural changes in designed analogs with their observed biological activities. For example, the CD spectra of this compound and its analogs can reveal how changes in the amino acid sequence affect their ability to fold into an alpha-helix, a critical feature for their antimicrobial function. researchgate.net
Preclinical Efficacy Studies and Strategies for Overcoming Microbial Resistance
Efficacy Against Multidrug-Resistant Bacterial Strains (in vitro and ex vivo)
Brevinin-2CE has shown potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to multiple conventional antibiotics. nih.govnih.govresearchgate.net Its mechanism of action, which is often rapid and involves membrane disruption, is distinct from many traditional antibiotics, making it a promising candidate for combating resistant infections. nih.gov
This compound and its analogs have demonstrated significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.gov The Brevinin-2 (B1175259) family of peptides, in general, is recognized for its potent activity against Gram-positive organisms. mdpi.com Studies have shown that this compound can effectively inhibit the growth of MRSA, a notorious pathogen responsible for difficult-to-treat infections in both hospital and community settings. nih.govmednexus.orgresearchgate.net For instance, in one study, this compound exhibited strong antimicrobial activity against clinical isolates of MRSA. nih.gov Furthermore, certain peptides from the Brevinin-2 family have been shown to prolong the survival of Caenorhabditis elegans infected with MRSA, highlighting their potential in a living organism model. mdpi.com
The table below summarizes the in vitro activity of this compound and related peptides against Gram-positive bacteria.
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | - | nih.gov |
| Brevinin-2 family peptides | MRSA | - | mdpi.com |
| Brevinin-2 related peptide (B2RP) | Staphylococcus aureus | 12.5 | nih.gov |
| [Lys(4)]B2RP | Staphylococcus aureus | 12.5 | nih.gov |
| Brevinin-1GHa | Staphylococcus aureus (NCTC10788) | - | mdpi.com |
| Brevinin-1GHa | Methicillin-resistant S. aureus (MRSA) (NCTC12493) | - | nih.gov |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the peptide that inhibits visible growth of the microorganism. A lower MIC value signifies higher potency. Data marked with "-" indicates that the study confirmed activity but did not provide a specific MIC value in the abstract.
This compound and its related peptides also exhibit a broad range of activity against clinically relevant Gram-negative bacteria. nih.govresearchgate.net This includes pathogens like Escherichia coli and Pseudomonas aeruginosa, which are common causes of opportunistic infections and are known for their ability to develop multidrug resistance. nih.govnih.govresearchgate.net Research has confirmed the efficacy of this compound against extended-spectrum β-lactamase (ESBL)-producing E. coli. nih.gov Furthermore, members of the brevinin-2 family have demonstrated high potency against various clinical isolates of P. aeruginosa. nih.gov Analogs of a brevinin-2 related peptide have also shown potent inhibitory action against multidrug-resistant Acinetobacter baumannii. nih.gov
The table below presents the in vitro activity of this compound and its analogs against Gram-negative bacteria.
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| This compound | Extended-spectrum β-lactamase-producing Escherichia coli | - | nih.gov |
| Brevinin-2PRa | Pseudomonas aeruginosa (clinical isolates) | 6 - 12 | nih.gov |
| Brevinin-2 related peptide (B2RP) | Escherichia coli | - | nih.gov |
| [Lys(4)]B2RP | Escherichia coli | 6 | nih.gov |
| Brevinin-2 related peptide (B2RP) | Multidrug-resistant Acinetobacter baumannii | 3 - 6 | nih.gov |
| [Lys(4)]B2RP | Multidrug-resistant Acinetobacter baumannii | 1.5 - 3 | nih.gov |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the peptide that inhibits visible growth of the microorganism. A lower MIC value signifies higher potency. Data marked with "-" indicates that the study confirmed activity but did not provide a specific MIC value in the abstract.
Activity Spectrum Against Gram-Positive Pathogens (e.g., MRSA)
Synergistic Interactions of this compound with Conventional Antimicrobial Agents
A promising strategy to enhance the efficacy of existing antibiotics and combat resistance is through combination therapy. Studies have shown that this compound can act synergistically with several conventional antibiotics against multidrug-resistant bacteria. nih.govresearchgate.net This synergy is often attributed to the different mechanisms of action of the peptide and the antibiotic. nih.gov this compound is presumed to disrupt the bacterial cell membrane through pore formation, which increases membrane permeability. nih.gov This, in turn, may facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively and at lower concentrations. nih.govpreprints.orgmdpi.com
Research has demonstrated synergistic effects when this compound is combined with five different types of antibiotics against clinical isolates of ESBL-producing E. coli and MRSA. nih.gov The majority of these combinations resulted in a synergistic outcome, suggesting that this approach could potentially restore the effectiveness of antibiotics to which bacteria have become resistant. nih.govresearchgate.net
Mitigating the Development of Bacterial Resistance to this compound
While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics, it is a possibility that cannot be disregarded. nih.gov Therefore, understanding and mitigating the potential for bacterial resistance to this compound is crucial for its long-term therapeutic viability.
One of the primary mechanisms by which bacteria can develop resistance to antimicrobial agents is through the action of efflux pumps, which actively transport the compounds out of the bacterial cell. nih.govtandfonline.com Studies have shown that the expression of certain efflux pump genes, such as acrZ and sugE in E. coli, is increased upon exposure to this compound. nih.govfigshare.com This suggests that these pumps play a role in reducing the intracellular concentration of the peptide, thereby diminishing its antibacterial effect.
A promising strategy to counteract this resistance mechanism is the co-administration of this compound with efflux pump inhibitors (EPIs). nih.govtandfonline.comfigshare.com Research has demonstrated that the EPI chlorpromazine (B137089) (CPZ) can significantly increase the susceptibility of E. coli to this compound. nih.govtandfonline.comfigshare.com The combination of this compound and CPZ resulted in a fivefold increase in the inhibitory effect on E. coli. tandfonline.com This indicates that blocking the efflux pumps allows the peptide to accumulate to effective concentrations within the bacterial cell, restoring its antimicrobial activity. nih.govtandfonline.com This approach not only enhances the efficacy of the peptide but also has the potential to reduce the selective pressure for the development of resistance. tandfonline.com
Investigating the genetic and physiological responses of bacteria to sub-lethal concentrations of this compound is essential for predicting and overcoming potential resistance mechanisms. nih.gov Transcriptome analysis of E. coli exposed to this compound has revealed significant changes in the expression levels of numerous genes. nih.govfigshare.com Specifically, 35 genes were found to be up-regulated and two were down-regulated. nih.gov
Among the up-regulated genes were acrZ and sugE, which are components of efflux pump systems. nih.govfigshare.com Gene knockout experiments confirmed the role of these genes in conferring tolerance to this compound. Deletion of acrZ and sugE resulted in a twofold and fourfold increased sensitivity to the peptide, respectively. nih.govfigshare.com These findings underscore the importance of efflux pumps in the bacterial adaptive response to this compound and provide a strong rationale for the use of EPIs in combination therapy. nih.govtandfonline.comfigshare.com By understanding these adaptive pathways at the genetic level, it becomes possible to devise targeted strategies to circumvent bacterial resistance.
Co-administration with Efflux Pump Inhibitors
Anti-Cancer Activity in Defined Cell Lines (mechanistic and comparative studies with other Brevinins)
While this compound, a peptide isolated from the skin secretions of the Chinese brown frog (Rana chensinensis), has been noted for its antimicrobial properties, dedicated research focusing on its specific anti-cancer activity in defined cell lines is not extensively available in current scientific literature. researchgate.netnovoprolabs.comzu.ac.ae However, the broader Brevinin family of peptides, particularly other members of the Brevinin-2 subfamily, have been the subject of numerous studies, revealing significant anti-cancer potential. By examining these related compounds, a comparative context for the potential efficacy of this compound can be established.
Peptides from Rana chensinensis secretions, such as Temporin-1CEa, have demonstrated cytotoxic effects against various human tumor cells, indicating that the source organism produces compounds with anti-cancer capabilities. nih.goviiarjournals.orgmdpi.com The primary mechanism for many of these peptides involves a preferential interaction with the altered cell membranes of cancer cells, which typically have a higher net negative charge compared to non-neoplastic cells. mdpi.com
Comparative Analysis with Brevinin-2R
The most extensively studied member of this subfamily in the context of cancer is Brevinin-2R, isolated from the frog Rana ridibunda. aacrjournals.orgnih.gov Brevinin-2R exhibits preferential and potent cytotoxicity against a wide array of malignant cell lines while showing significantly lower toxicity towards normal cells. aacrjournals.orgnih.gov This semi-selective action makes it a promising candidate for anti-cancer research. aacrjournals.org
Mechanism of Action: Research has shown that Brevinin-2R induces cancer cell death through a distinct, caspase-independent mechanism involving the lysosomal-mitochondrial death pathway. nih.govnih.govdiva-portal.org Key events in this pathway include:
A decrease in the mitochondrial membrane potential (ΔΨm). aacrjournals.orgnih.govnih.gov
An increase in the production of reactive oxygen species (ROS). mdpi.com
A very early and significant decrease in cellular ATP levels. nih.govnih.gov
Notably, the cell death triggered by Brevinin-2R is not blocked by broad-spectrum caspase inhibitors, distinguishing it from classical apoptosis. nih.gov The process is sensitive to the overexpression of the anti-apoptotic protein Bcl-2 and involves the pro-apoptotic protein BNIP3. aacrjournals.orgnih.gov Studies on human myelogenous leukemia K562 cells confirmed that Brevinin-2R and its analogues can induce strong cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. researchgate.net
Comparative Analysis with Brevinin-1 (B586460) Peptides
Analogues of the Brevinin-1 family have also been evaluated for their anti-cancer properties. A study on undecapeptide analogues of Brevinin-1EMa showed they possessed moderate anti-cancer activities against a panel of seven tumor cell lines. iiitd.edu.in Similarly, Brevinin-1RL1 was found to preferentially inhibit tumor cells over non-tumor cells, inducing both necrosis and caspase-dependent apoptosis. mdpi.com This highlights that different members of the Brevinin superfamily may employ varied mechanisms to achieve their anti-cancer effects.
The following table summarizes the cytotoxic activities of various Brevinin peptides against defined cancer cell lines, providing a comparative landscape for the potential action of this compound.
Interactive Data Table: Cytotoxicity of Brevinin Peptides Against Cancer Cell Lines
| Peptide | Cancer Cell Line | Cell Line Origin | Observed Effect/IC₅₀ | Reference |
| Brevinin-2R | Jurkat | T-cell Leukemia | >70% cell death at 10 µg/ml (4 hrs) | nih.gov |
| BJAB | B-cell Lymphoma | Potent cytotoxicity | aacrjournals.orgnih.gov | |
| MCF-7 | Breast Adenocarcinoma | Most sensitive line; >70% death at 10 µg/ml (4 hrs) | aacrjournals.orgnih.gov | |
| A549 | Lung Carcinoma | >50% cell death at 10 µg/ml (4 hrs) | nih.gov | |
| L929 | Fibrosarcoma | Potent cytotoxicity | nih.gov | |
| SW742 | Colon Carcinoma | Potent cytotoxicity | aacrjournals.org | |
| K562 | Chronic Myelogenous Leukemia | Cell growth diminution, G2/M phase arrest, apoptosis | researchgate.net | |
| Brevinin-1EMa Analogues (GA-K4) | A498 | Kidney Carcinoma | IC₅₀: 12.55 µM | iiitd.edu.in |
| A549 | Lung Carcinoma | IC₅₀: 20.11 µM | iiitd.edu.in | |
| HCT116 | Colon Carcinoma | IC₅₀: 22.39 µM | iiitd.edu.in | |
| MKN45 | Stomach Carcinoma | IC₅₀: 35.48 µM | iiitd.edu.in | |
| PC-3 | Prostate Carcinoma | IC₅₀: 47.69 µM | iiitd.edu.in | |
| Brevinin-1pl Analogues | H838 | Non-small Cell Lung Cancer | Significant growth inhibition at 10⁻⁵ M | frontiersin.orgresearchgate.net |
| MCF-7 | Breast Adenocarcinoma | Significant growth inhibition at 10⁻⁵ M | frontiersin.orgresearchgate.net | |
| Brevinin-1RL1 | HCT116 | Colon Carcinoma | IC₅₀: ~5-10 µM | mdpi.com |
| MDA-MB-231 | Breast Adenocarcinoma | IC₅₀: ~5-10 µM | mdpi.com | |
| A549 | Lung Carcinoma | IC₅₀: ~5-10 µM | mdpi.com |
Advanced Research Methodologies and Techniques in Brevinin 2ce Studies
Molecular Biology Techniques for Gene Expression and Manipulation
The response of bacteria to Brevinin-2CE has been meticulously examined at the genetic level, employing powerful techniques to understand the mechanisms of action and the development of resistance.
Transcriptome Sequencing and Quantitative Real-Time PCR (RT-PCR)
To elucidate the genetic response of bacteria upon exposure to this compound, researchers have utilized transcriptome sequencing. nih.gov This high-throughput method allows for a comprehensive analysis of the entire set of RNA transcripts in a cell, revealing which genes are up- or down-regulated in response to the peptide. For instance, in studies involving Escherichia coli, transcriptome sequencing identified changes in the expression levels of numerous genes related to sugar metabolism, energy metabolism, protein synthesis and modification, transport, and signal transduction. nih.gov
Following the broad-spectrum analysis provided by transcriptome sequencing, quantitative real-time PCR (RT-PCR) is employed to validate and quantify the expression levels of specific genes of interest. nih.govmdpi.com This technique offers a more targeted and sensitive measurement of gene expression. mdpi.com In the context of this compound research, RT-PCR has been used to confirm the altered expression of genes identified through transcriptome sequencing, such as those encoding for efflux pump proteins. nih.gov However, it is noteworthy that discrepancies can occasionally arise between the two techniques; for example, some genes identified as upregulated by transcriptome sequencing did not show the same trend when analyzed by RT-PCR, highlighting the importance of using complementary methods for robust validation. nih.gov
The general workflow for these analyses involves the following steps:
Exposure of the bacterial strain (e.g., E. coli ATCC8739) to this compound. nih.gov
Extraction of total RNA from the bacterial cells. nih.gov
Removal of ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA). nih.gov
For transcriptome sequencing, the purified RNA is then used to construct a cDNA library which is subsequently sequenced. nih.gov
For RT-PCR, the RNA is reverse-transcribed into complementary DNA (cDNA), which then serves as the template for PCR amplification with gene-specific primers. nih.gov
Table 1: Gene Expression Analysis Techniques in this compound Studies
| Technique | Purpose | Key Findings in this compound Research |
|---|---|---|
| Transcriptome Sequencing | Provides a global view of gene expression changes in response to this compound. | Identified altered expression of genes involved in various metabolic and cellular processes in E. coli. nih.gov |
| Quantitative Real-Time PCR (RT-PCR) | Validates and quantifies the expression of specific genes identified by transcriptome sequencing. | Confirmed the upregulation of efflux pump genes like acrZ and sugE in E. coli exposed to this compound. nih.gov |
CRISPR-Cas9 System for Targeted Gene Knockout in Bacterial Models
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for precise gene editing and has been applied in this compound research to investigate the functional roles of specific genes in bacterial resistance. nih.govresearchgate.netpeerj.com This technology allows for the targeted knockout of genes, enabling researchers to determine their contribution to the bacterial response to the antimicrobial peptide. nih.govaddgene.org
In studies on E. coli's susceptibility to this compound, the CRISPR-Cas9 system was used to create knockout mutants of genes that were found to be upregulated upon peptide exposure. nih.gov Specifically, the deletion of the acrZ and sugE genes, which encode for efflux pump proteins, resulted in a significant increase in the sensitivity of E. coli to this compound. nih.gov This demonstrated a direct link between these genes and the bacterium's ability to resist the peptide.
The process of generating targeted gene knockouts using CRISPR-Cas9 in bacterial models typically involves:
Designing a single guide RNA (sgRNA) that is complementary to the target gene sequence. peerj.com
Introducing the Cas9 nuclease and the sgRNA into the bacterial cells. nih.gov
The sgRNA guides the Cas9 nuclease to the target gene, where it creates a double-strand break in the DNA. frontiersin.org
The cell's natural DNA repair mechanisms can then be harnessed to introduce mutations or delete the gene entirely. peerj.com
The successful application of CRISPR-Cas9 in these studies underscores its power in dissecting the molecular mechanisms of bacterial resistance to antimicrobial peptides like this compound. nih.gov
Biophysical Characterization Techniques
Understanding the physical interaction between this compound and bacterial cells is crucial for deciphering its mechanism of action. A variety of biophysical techniques have been instrumental in this regard.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of proteins and peptides like this compound. nih.govnih.govcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which provides information about the peptide's conformation in different environments. creative-proteomics.combiorxiv.org
CD spectroscopy is particularly useful for determining the percentage of α-helix, β-sheet, β-turn, and random coil structures within a peptide. nih.govresearchgate.net For antimicrobial peptides, their secondary structure is often critical to their function. Many, including likely this compound, adopt a random coil structure in aqueous solution and fold into an α-helical conformation upon interacting with a membrane environment. This conformational change is a key step in their membrane-disrupting activity. The analysis of CD spectra allows researchers to observe these environmentally induced structural transitions, providing insights into how this compound interacts with bacterial membranes. nih.gov
Atomic Force Microscopy (AFM) for Cell Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of cells at the nanoscale. nih.govmedsci.orgnist.gov In the study of this compound, AFM can be used to directly observe the morphological changes that occur on the surface of bacterial cells upon exposure to the peptide. nih.gov
This technique provides detailed three-dimensional images of the cell surface, revealing features such as membrane roughness, pore formation, and other structural damage caused by the antimicrobial peptide. trigenotoul.comresearchgate.net By imaging bacteria before and after treatment with this compound, researchers can gain a visual understanding of its lytic mechanism. AFM can operate in physiological conditions, which is a significant advantage for studying biological samples. medsci.org
Membrane Permeability Assays (e.g., LIVE/DEAD BacLight Bacterial Viability Kit)
Membrane permeability assays are essential for determining the extent to which this compound disrupts the bacterial cell membrane. nih.gov The LIVE/DEAD BacLight Bacterial Viability Kit is a commonly used assay for this purpose. researchgate.netnih.govfishersci.se
This assay utilizes two fluorescent nucleic acid stains: SYTO 9 and propidium (B1200493) iodide. fishersci.se
SYTO 9 can penetrate all bacterial membranes, staining both live and dead cells with a green fluorescence.
Propidium iodide can only enter cells with damaged membranes. It exhibits a red fluorescence upon binding to DNA and its signal quenches the green fluorescence of SYTO 9.
Therefore, live bacteria with intact membranes fluoresce green, while dead or membrane-compromised bacteria fluoresce red. researchgate.net The ratio of green to red fluorescence can be quantified using techniques like flow cytometry or fluorescence microscopy to determine the percentage of viable and non-viable cells in a population after treatment with this compound. nih.govnih.gov This provides a direct measure of the peptide's ability to permeabilize bacterial membranes, a key indicator of its antimicrobial activity. researchgate.net
Table 2: Biophysical Techniques for this compound Characterization
| Technique | Parameter Measured | Insights into this compound's Mechanism |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Secondary structure (α-helix, β-sheet content) | Reveals conformational changes upon membrane interaction, which is critical for its activity. nih.govcreative-proteomics.com |
| Atomic Force Microscopy (AFM) | Cell surface morphology and topography | Provides direct visual evidence of membrane disruption and damage caused by the peptide. medsci.orgtrigenotoul.com |
| Membrane Permeability Assays | Integrity of the bacterial cell membrane | Quantifies the peptide's ability to permeabilize and kill bacterial cells. nih.govnih.gov |
High-Throughput Screening and Computational Drug Discovery Platforms
The study of this compound has been significantly advanced by the integration of high-throughput screening (HTS) and computational drug discovery platforms. These technologies enable the rapid assessment of its antimicrobial efficacy and facilitate the rational design of more potent and specific analogues.
High-throughput screening has been instrumental in evaluating the synergistic potential of this compound with conventional antibiotics. dntb.gov.uanih.gov This approach allows for the simultaneous testing of numerous combinations of this compound and antibiotics against various bacterial strains. Research has demonstrated that combining this compound with certain antibiotics results in synergistic effects against multidrug-resistant clinical isolates, including extended-spectrum β-lactamase-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These HTS assays, often performed in microtiter plates, can rapidly identify combinations that are more effective than the individual substances, potentially lowering the required therapeutic dose and reducing the likelihood of resistance development. nih.govresearchgate.net The underlying mechanism for this synergy is thought to involve this compound's ability to permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics into the cell. nih.gov
Computational drug discovery platforms play a crucial role in understanding the structure-activity relationships of this compound and in the de novo design of improved peptide candidates. creative-biostructure.comfrontiersin.org These platforms utilize a range of computational tools:
Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to a specific target, such as a bacterial membrane or a molecular receptor. creative-biostructure.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. frontiersin.org This allows researchers to predict the antimicrobial potency of novel designs before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of the atoms and molecules in the peptide and its environment over time, providing insights into its conformational changes upon interacting with bacterial membranes. frontiersin.org
Table 1: Application of High-Throughput and Computational Methods in this compound Research
| Methodology | Application in this compound Studies | Key Findings/Objectives | References |
|---|---|---|---|
| High-Throughput Screening (HTS) | Synergistic activity screening with conventional antibiotics. | Identification of synergistic effects against multidrug-resistant bacteria like MRSA and E. coli. | dntb.gov.uanih.gov |
| Transcriptome Sequencing (RNA-Seq) | Analysis of gene expression changes in E. coli upon B2CE stimulation. | Identified upregulation of efflux pump genes (acrZ, sugE), revealing bacterial response mechanisms. |
researchgate.net |
| Molecular Modeling/Docking | Predicting interactions with bacterial membranes and designing analogues. | Guiding modifications to peptide structure (e.g., charge, hydrophobicity) to enhance activity. | creative-biostructure.comvulcanchem.com |
| QSAR Analysis | Correlating structural features of B2CE analogues with antimicrobial potency. | Predicting the efficacy of new peptide designs. | frontiersin.org |
Proteomic Approaches for Identifying Peptide-Interacting Partners
Identifying the molecular targets and interacting partners of this compound is crucial for elucidating its complete mechanism of action, which may extend beyond simple membrane disruption. Proteomic techniques offer powerful tools for this purpose, enabling the large-scale analysis of proteins and their interactions within a biological system. mdc-berlin.de
While the primary interaction of this compound is with the bacterial cell membrane, proteomics can help identify secondary or intracellular protein targets. vulcanchem.com Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) are highly effective for discovering protein-protein interactions. iu.edunih.gov In this approach, a tagged version of this compound could be used as "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov This can reveal whether this compound interacts with specific cellular proteins to exert its antimicrobial effects.
Another advanced technique is thermal proteome profiling (TPP), which can detect the engagement of a small molecule or peptide with its protein targets in living cells by observing changes in protein thermal stability. iu.edu
Currently, direct proteomic studies identifying the broad interacting partners of this compound are emerging. However, research on related Brevinin-family peptides has utilized proteomic-adjacent techniques to understand host-peptide interactions. For example, studies using the model organism Caenorhabditis elegans have investigated the host's immune response to Brevinin peptides. These studies have measured the differential expression of specific proteins, such as the lysozyme (B549824) lys-7, in response to peptide treatment. mdpi.com Western blot analysis showed that certain Brevinin peptides significantly up-regulated the protein expression of lys-7, indicating an interaction with the conserved DAF-2/DAF-16 innate immunity signaling pathway. mdpi.com
Future research will likely involve more comprehensive chemical proteomics approaches. rsc.org This involves designing a this compound probe with a clickable tag (e.g., an alkyne or azide). This probe can be introduced to living cells, and its interacting partners can be identified through click chemistry and quantitative mass spectrometry, providing a more precise map of its cellular targets. rsc.org
Table 2: Proteomic and Related Methods for Studying Peptide Interactions
| Technique | Description | Potential Application to this compound | References |
|---|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged "bait" protein (e.g., this compound) to capture and identify binding partners from cell extracts. | Identification of direct intracellular protein targets of this compound. | iu.edunih.gov |
| Western Blotting | Measures the expression level of specific, known proteins. | Used to show that Brevinin family peptides up-regulate the immunity-related protein lys-7 in C. elegans. |
mdpi.com |
| Chemical Proteomics | Employs chemically modified probes (e.g., with click chemistry tags) to identify drug targets in live cells. | Precise identification of the cellular interactome of this compound in a native environment. | rsc.org |
| Thermal Proteome Profiling (TPP) | Monitors changes in the thermal stability of thousands of proteins to identify drug targets. | Could identify proteins that are stabilized or destabilized upon binding to this compound. | iu.edu |
Future Perspectives and Research Trajectories for Brevinin 2ce
Elucidation of Broader Spectrum Biological Activities and Physiological Roles
While initially recognized for its antibacterial effects, the full range of Brevinin-2CE's biological activities remains an active area of investigation. nih.gov Future research will likely focus on uncovering additional therapeutic properties beyond its antimicrobial capabilities. Members of the broader brevinin family of peptides have demonstrated a range of biological effects, including antiviral and anticancer activities. nih.govnih.gov For instance, some brevinins have shown activity against the herpes simplex virus. nih.gov Furthermore, specific brevinin peptides, such as Brevinin-2R, have exhibited cytotoxicity against various tumor cell lines. nih.gov Investigating whether this compound shares these or other bioactivities, such as immunomodulatory or anti-inflammatory effects, is a logical next step. frontiersin.org Understanding the peptide's physiological roles in its native amphibian host could also provide valuable insights into its potential applications in human health. researchgate.net
Innovations in Peptide Engineering for Enhanced Therapeutic Indices
A significant hurdle in the clinical development of many antimicrobial peptides, including those in the brevinin family, is their potential for toxicity, particularly hemolytic activity. nih.gov Brevinin-2 (B1175259) family peptides are generally noted to have weaker hemolytic activity compared to the Brevinin-1 (B586460) family. mednexus.orgsemanticscholar.org However, enhancing the therapeutic index—the ratio between a peptide's therapeutic efficacy and its toxicity—is a key objective.
Peptide engineering offers a powerful strategy to address this challenge. By modifying the amino acid sequence of this compound, researchers can aim to improve its target selectivity and reduce off-target effects. researchgate.net Structure-activity relationship studies are crucial in this regard. For example, research on Brevinin-2-related peptides has shown that increasing hydrophobicity can sometimes lead to higher hemolytic activity without a corresponding increase in antimicrobial potency. researchgate.net Therefore, a nuanced approach to modifying the peptide's physicochemical properties, such as charge, helicity, and amphipathicity, is required. researchgate.net Truncated or hybrid versions of this compound could also be designed to retain antimicrobial efficacy while minimizing toxicity. researchgate.net
Development of Next-Generation Peptide-Based Antimicrobial Agents
The unique mechanism of action of antimicrobial peptides, which often involves disrupting the bacterial cell membrane, makes them promising candidates for a new generation of antimicrobial agents. pensoft.net This mechanism is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. researchgate.net this compound has already shown efficacy against multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing Escherichia coli. nih.govnih.gov
Future research will focus on optimizing this compound as a lead compound for drug development. This includes creating synthetic analogs with improved stability, potency, and a broader spectrum of activity. researchgate.net The development of peptide-functionalized nanoparticles is another innovative approach, which could enhance the delivery and efficacy of the peptide while reducing systemic toxicity. nih.govdovepress.com The goal is to develop novel peptide-based therapeutics that can be used as standalone treatments or as part of a broader strategy to combat resistant infections. roche.com
Strategic Integration of this compound into Multi-Component Antimicrobial Therapies
Combining this compound with conventional antibiotics represents a promising strategy to combat multidrug-resistant bacteria. nih.gov This approach, known as synergistic therapy, can enhance the efficacy of existing antibiotics and potentially resensitize resistant strains. pensoft.net Studies have already demonstrated that this compound can act synergistically with several classes of antibiotics against MDR clinical isolates. nih.gov
The proposed mechanism for this synergy is that this compound disrupts the bacterial membrane, increasing its permeability. nih.gov This allows conventional antibiotics to more easily enter the bacterial cell and reach their intracellular targets, leading to a more rapid and effective antimicrobial action. nih.gov Future research will involve systematic screening of this compound in combination with a wider range of antibiotics against a broader panel of clinically relevant pathogens. google.com Investigating the potential of combining this compound with other antimicrobial peptides or non-antibiotic adjuvants, such as efflux pump inhibitors, is also a promising avenue. nih.govresearchgate.net For instance, the efflux pump inhibitor chlorpromazine (B137089) has been shown to increase the susceptibility of E. coli to this compound. nih.gov
Exploration of Gene Editing Technologies for Modulating Host-Pathogen Interactions in the Context of this compound
The advent of powerful gene-editing tools like CRISPR-Cas9 has revolutionized the study of host-pathogen interactions. numberanalytics.commdpi.com These technologies can be employed to understand the molecular mechanisms underlying bacterial resistance to antimicrobial peptides like this compound. nih.gov For example, by systematically knocking out specific bacterial genes, researchers can identify the pathways and proteins involved in resistance. researchgate.net A study on E. coli demonstrated that knocking out the genes acrZ and sugE, which are related to efflux pumps, increased the bacterium's sensitivity to this compound. nih.gov
Furthermore, gene editing can be used to investigate the host's response to both the pathogen and the peptide. usda.govnih.gov In model organisms like Caenorhabditis elegans, studies have shown that some Brevinin-2 family peptides can enhance the host's innate immune response against MRSA by activating specific signaling pathways. mednexus.orgmdpi.com Applying these techniques in the context of this compound could reveal how it modulates host immune pathways and identify potential targets for host-directed therapies to be used in conjunction with the peptide.
Sustainable Production and Scalability Considerations for Research Applications
For this compound to move from a research tool to a potential therapeutic, scalable and cost-effective production methods are essential. While originally isolated from natural sources, this method is not sustainable for large-scale production. researchgate.net Chemical peptide synthesis is a viable option for producing the quantities needed for research and preclinical studies. novoprolabs.com However, for larger-scale applications, recombinant DNA technology offers a more sustainable and potentially cheaper alternative.
Future research will likely focus on optimizing recombinant expression systems, such as in bacteria (E. coli) or yeast, for the efficient production of this compound. This involves codon optimization, selection of appropriate expression vectors and host strains, and development of efficient purification protocols. Ensuring the biological activity of the recombinantly produced peptide is identical to the native or synthetically produced versions will be a critical aspect of this research.
Q & A
Q. How to formulate a research question that bridges this compound’s mechanistic studies with translational applications?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound’s synergy with chlorpromazine in vitro translate to reduced biofilm formation in chronic wound models?” Align with literature gaps (e.g., lack of in vivo efflux pump inhibition data) and consult end-users (e.g., clinicians) early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
